molecular formula C23H25N5O5 B1226382 7-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}-3-methyl-8-(morpholin-4-yl)-3,7-dihydropurine-2,6-dione

7-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}-3-methyl-8-(morpholin-4-yl)-3,7-dihydropurine-2,6-dione

Cat. No. B1226382
M. Wt: 451.5 g/mol
InChI Key: XONRWRMHSNYXSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-{2-hydroxy-3-[(naphthalen-1-yl)oxy]propyl}-3-methyl-8-(morpholin-4-yl)-3,7-dihydropurine-2,6-dione is a member of the class of oxopurines that is 3-methyl-8-(morpholin-4-yl)-3,7-dihydropurine-2,6-dione bearing an additional 2-hydroxy-3-[(naphthalen-1-yl)oxy]propyl substituent at position 7. It is a member of morpholines, an alkyloxynaphthalene, a secondary alcohol and an oxopurine.

Scientific Research Applications

Synthesis and Applications of Naphthalene Derivatives

Naphthalene derivatives have been extensively studied for their various applications, including in dyestuffs, photocatalytic oxidation, and as precursors in organic synthesis. The synthesis of 1,3-dihydroxynaphthalene, for instance, showcases the versatility of naphthalene derivatives in chemical reactions and their potential eco-friendly applications due to improved synthesis methods (Zhang You-lan, 2005).

Morpholine and Pyrans Derivatives

Morpholine derivatives are highlighted for their broad pharmacological profiles, indicating their utility in developing drugs with diverse therapeutic effects. The review on morpholine and pyrans derivatives underscores the significance of these compounds in medicinal chemistry, revealing their potential in addressing various health conditions due to their versatile pharmacophoric activities (M. Asif & M. Imran, 2019).

Environmental and Health Considerations of Naphthalene

Studies on naphthalene and its chlorinated derivatives (PCNs) discuss the environmental persistence and toxicological concerns associated with these compounds. The review on naphthalene's sources and exposures relevant to indoor and outdoor air highlights the need for further investigation into its environmental impacts and human health risks (C. Jia & S. Batterman, 2010).

properties

Product Name

7-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}-3-methyl-8-(morpholin-4-yl)-3,7-dihydropurine-2,6-dione

Molecular Formula

C23H25N5O5

Molecular Weight

451.5 g/mol

IUPAC Name

7-(2-hydroxy-3-naphthalen-1-yloxypropyl)-3-methyl-8-morpholin-4-ylpurine-2,6-dione

InChI

InChI=1S/C23H25N5O5/c1-26-20-19(21(30)25-23(26)31)28(22(24-20)27-9-11-32-12-10-27)13-16(29)14-33-18-8-4-6-15-5-2-3-7-17(15)18/h2-8,16,29H,9-14H2,1H3,(H,25,30,31)

InChI Key

XONRWRMHSNYXSM-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CC(COC4=CC=CC5=CC=CC=C54)O

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CC(COC4=CC=CC5=CC=CC=C54)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}-3-methyl-8-(morpholin-4-yl)-3,7-dihydropurine-2,6-dione
Reactant of Route 2
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7-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}-3-methyl-8-(morpholin-4-yl)-3,7-dihydropurine-2,6-dione
Reactant of Route 3
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7-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}-3-methyl-8-(morpholin-4-yl)-3,7-dihydropurine-2,6-dione
Reactant of Route 4
Reactant of Route 4
7-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}-3-methyl-8-(morpholin-4-yl)-3,7-dihydropurine-2,6-dione
Reactant of Route 5
Reactant of Route 5
7-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}-3-methyl-8-(morpholin-4-yl)-3,7-dihydropurine-2,6-dione
Reactant of Route 6
Reactant of Route 6
7-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}-3-methyl-8-(morpholin-4-yl)-3,7-dihydropurine-2,6-dione

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